Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate
Description
Lithium 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a lithium salt derivative of a 1,2,4-oxadiazole ring substituted with an ethoxymethyl group at position 5 and a carboxylate group at position 2. The ethoxymethyl substituent (-CH2-O-C2H5) introduces both lipophilic and electron-donating characteristics, which influence solubility, stability, and reactivity. This compound is structurally related to a class of heterocyclic carboxylates widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
IUPAC Name |
lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4.Li/c1-2-11-3-4-7-5(6(9)10)8-12-4;/h2-3H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTDUDMCOMZNDG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCOCC1=NC(=NO1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7LiN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Identification and Properties
Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 2551116-26-6) is characterized by several key properties that define its chemical identity and behavior.
Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2551116-26-6 |
| Molecular Formula | C6H8LiN2O4 |
| Molecular Weight | 178.07 g/mol |
| InChI Code | 1S/C6H8N2O4.Li/c1-2-11-3-4-7-5(6(9)10)8-12-4;/h2-3H2,1H3,(H,9,10);/q;+1/p-1 |
| InChI Key | XSTDUDMCOMZNDG-UHFFFAOYSA-M |
| Structure | 1,2,4-oxadiazole core with ethoxymethyl at position 5 and lithium carboxylate at position 3 |
The compound features a 1,2,4-oxadiazole heterocyclic core with two functional groups: an ethoxymethyl substituent at the 5-position and a lithium carboxylate at the 3-position. This arrangement of functional groups contributes to its chemical reactivity and potential applications.
General Synthetic Approaches to 1,2,4-Oxadiazole Carboxylates
The synthesis of 1,2,4-oxadiazole derivatives, including those with carboxylate functionalities, generally follows several established methodologies. Understanding these general approaches is crucial for developing specific methods for the target compound.
Amidoxime-Based Cyclization Methods
The most widely used approach for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives. This method is particularly relevant for introducing the carboxylate functionality required in the target compound.
Classical Amidoxime Method
This approach begins with the conversion of a nitrile to an amidoxime using hydroxylamine, followed by reaction with a carboxylic acid derivative:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Amidoxime Formation | Cyano compound + hydroxylamine salt + base | Room temperature | Hydroxylamine hydrochloride is commonly used |
| Cyclization | Amidoxime + carboxylic acid derivative | Heat (reflux) | Acid chloride or anhydride typically used |
The classical method specifically employs the following process as described in patent literature:
- Reacting a cyanocarboxylate with a hydroxylamine salt in the presence of a first base to form an amidoxime
- Reacting the amidoxime with an acid anhydride in the presence of a second base to afford a protected 1,2,4-oxadiazole carboxylate
- Deprotecting the 1,2,4-oxadiazole carboxylate to form the product
Modified Amidoxime Methods
Several variations of the amidoxime approach have been developed to address limitations in the classical method:
| Variation | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Activated Ester Method | Coupling reagents (EDC, DCC, TBTU, T3P) | Milder conditions | Variable yields |
| Anhydride Method | Carboxylic acid anhydrides | Good for scale-up | May require high temperatures |
| One-pot Method | Hydroxylamine + nitrile + carboxylic acid | Simplified procedure | Purification challenges |
One significant limitation of traditional methods is the preparation of the starting amidoxime, which often requires highly toxic and caustic ammonia gas. Additionally, many procedures yield unsatisfactory results and present challenges during purification.
Alternative Synthetic Methods
Several alternative approaches to 1,2,4-oxadiazole synthesis have been developed that may be applicable to the target compound:
Vilsmeier Reagent Method
This one-pot synthetic procedure employs Vilsmeier reagent as a carboxylic acid group activator:
| Feature | Details |
|---|---|
| Yields | 61-93% |
| Advantages | Simple purification, readily available starting materials, one-pot synthesis |
| Starting Materials | Amidoximes and carboxylic acids |
The reaction involves initial activation of the carboxylic acid by Vilsmeier reagent, followed by addition of the amidoxime and subsequent cyclization to form the 1,2,4-oxadiazole.
Gem-Dibromomethylarenes Method
This efficient one-pot synthesis involves a two-component reaction of gem-dibromomethylarenes with amidoximes:
| Feature | Details |
|---|---|
| Yields | Approximately 90% |
| Reaction Time | Extended (specific times not provided) |
| Limitations | Complicated purification protocol |
| Advantages | Excellent yields, access to various derivatives |
This method provides excellent yields but requires longer reaction times and presents challenges during purification, potentially limiting its applicability for large-scale synthesis.
Tandem Reaction Method
A novel method based on tandem reaction of nitroalkenes with arenes and nitriles in the presence of trifluoromethanesulfonic acid (TfOH):
| Feature | Details |
|---|---|
| Yields | Approximately 90% |
| Reaction Time | 10 minutes |
| Advantages | Rapid reaction, excellent yields |
| Limitations | Requires superacid (TfOH), limited to resistant starting materials |
While this method offers impressive yields and short reaction times, the requirement for a superacid restricts its application to starting materials that can withstand such harsh conditions.
Specific Synthesis of 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylic Acid
The preparation of the free acid precursor to the target lithium salt requires specific synthetic approaches that ensure correct placement of the ethoxymethyl group at position 5 while maintaining the carboxylic acid functionality at position 3.
Cyanoformate-Based Approach
Based on information from synthetic approaches to related compounds, a viable method for synthesizing 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid likely involves a multi-step sequence starting from ethyl cyanoformate:
| Step | Process | Reagents |
|---|---|---|
| 1 | Introduction of ethoxymethyl group | Appropriate alkylation or functional group transformation |
| 2 | Amidoxime formation | Hydroxylamine salt, base |
| 3 | Cyclization | Carboxylic acid derivative |
| 4 | Hydrolysis (if needed) | Lithium hydroxide |
This approach is supported by the synthetic route described for a related compound, 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid, which was synthesized by a three-step reaction sequence starting from ethyl cyanoformate.
Optimized Reaction Conditions
For successful synthesis, careful selection of reaction conditions is crucial:
Base Selection
The choice of base significantly impacts reaction efficiency and yield:
| Base Type | Examples | Advantages |
|---|---|---|
| Alkali Metal Bases | Lithium, sodium, potassium bases | Compatible with various functional groups |
| Alkaline Earth Metal Bases | Magnesium, calcium bases | Effective for certain cyclizations |
| Preferred Bases | Alkali metal carbonates (Na2CO3, K2CO3, Li2CO3) | Balance of reactivity and selectivity |
The use of alkaline metal carbonates, such as sodium carbonate, potassium carbonate, lithium carbonate, calcium carbonate, and cesium carbonate, is particularly advantageous for these transformations.
Hydroxylamine Salt Selection
The hydroxylamine source affects both safety and efficiency:
| Hydroxylamine Salt | Advantages | Limitations |
|---|---|---|
| Hydroxylamine Hydrochloride | Readily available, stable | Acidic byproducts |
| Hydroxylamine Nitrate | Good reactivity | Potentially hazardous |
| Hydroxylamine Sulfate | Stable, less hazardous | Moderate reactivity |
| Aqueous Hydroxylamine | Direct use | Concentration limitations |
| Hydroxylamine Phosphate | Mild reactivity | Limited availability |
Hydroxylamine hydrochloride is commonly used due to its availability and stability, though other salts may offer advantages in specific synthetic scenarios.
Solvent Considerations
Solvent selection impacts both reaction efficiency and environmental considerations:
| Solvent Type | Examples | Advantages |
|---|---|---|
| Aprotic Polar | Pyridine, THF, DMF | Good solubility of reactants |
| Protic Polar | Methanol, ethanol | Facilitates certain transformations |
| Mixed Systems | THF/water, dioxane/water | Balance of solubility and reactivity |
For similar transformations, solvents like tetrahydrofuran (2.5 L) have been employed, with reaction temperatures typically ranging from 0°C to room temperature.
Conversion to Lithium Salt
The transformation of 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid to its lithium salt represents the final step in the preparation of the target compound.
Salt Formation Methods
Several approaches can be employed for converting the carboxylic acid to its lithium salt:
| Method | Reagents | Conditions | Advantages |
|---|---|---|---|
| Direct Neutralization | Lithium hydroxide in water or aqueous alcohol | Room temperature, stirring | Simple, high yield |
| Carbonate Method | Lithium carbonate in water | Mild heating, stirring | Gentle conditions |
| Methoxide Method | Lithium methoxide in methanol | Room temperature | Anhydrous conditions |
The direct neutralization approach typically involves:
- Dissolving the carboxylic acid in an appropriate solvent (water, alcohol, or mixed system)
- Adding stoichiometric amount of lithium hydroxide
- Stirring until complete dissolution and reaction
- Removal of solvent through evaporation or lyophilization
- Purification through recrystallization if necessary
Optimization Parameters
Several factors must be optimized to ensure high yield and purity of the lithium salt:
| Parameter | Importance | Optimization Strategy |
|---|---|---|
| Stoichiometry | Prevents excess base or unreacted acid | Precise calculation and addition |
| pH Control | Ensures complete conversion | Monitoring during addition |
| Temperature | Affects solubility and potential side reactions | Usually maintained at ambient conditions |
| Concentration | Impacts efficiency and workup | Moderate dilution typically preferred |
Careful control of these parameters helps ensure complete conversion to the lithium salt without degradation of the oxadiazole ring, which can be sensitive to extreme conditions.
Challenges and Considerations in Oxadiazole Preparation
The synthesis of 1,2,4-oxadiazole derivatives presents several challenges that must be addressed to develop an efficient preparation method for the target compound.
Starting Material Selection
The choice of appropriate starting materials is crucial for successful synthesis:
| Consideration | Challenge | Solution |
|---|---|---|
| Availability | Limited commercial availability of certain precursors | Develop synthetic routes from readily available compounds |
| Toxicity | Traditional methods use toxic reagents like ammonia gas | Employ safer alternatives and modified procedures |
| Stability | Some precursors may be unstable | Develop one-pot procedures that avoid isolation |
| Functional Group Compatibility | Side reactions with existing functional groups | Use protecting groups or selective reagents |
A key limitation in traditional methods is the preparation of the starting amidoxime, which often requires highly toxic reagents, highlighting the need for safer synthetic routes.
Scalability Challenges
Many traditional methods for oxadiazole synthesis face scalability issues:
| Challenge | Manifestation | Potential Solution |
|---|---|---|
| Efficiency | Low yields (6-30%) in some traditional methods | Develop higher-yielding processes |
| Equipment Limitations | Specialized equipment needs | Design processes compatible with standard equipment |
| Safety Concerns | Hazardous reagents or conditions | Replace with safer alternatives |
| Heat Management | Exothermic reactions | Controlled addition and cooling systems |
| Purification | Complex separations | Design processes with cleaner reaction profiles |
Traditional methods involving diacylhydrazine formation and treatment with thionyl chloride are particularly problematic for scale-up due to poor efficiency and difficult purification.
Purification Challenges
Obtaining pure oxadiazole products often presents significant challenges:
| Challenge | Impact | Strategy |
|---|---|---|
| Chromatography Dependence | Expensive and time-consuming | Develop processes that minimize chromatography needs |
| Similar Byproducts | Difficult separations | Optimize reactions to minimize byproduct formation |
| Solubility Issues | Challenges in crystallization | Explore various solvent systems for recrystallization |
| Salt Formation Complications | Incomplete conversion or mixed salts | Careful control of stoichiometry and conditions |
Traditional methods often require "numerous expensive and time-consuming chromatographic separations to obtain the pure desired product," highlighting the need for synthetic approaches that yield cleaner crude products.
Protection and Deprotection Issues
The sensitivity of oxadiazole rings to certain conditions presents challenges during protection and deprotection steps:
| Issue | Details | Strategy |
|---|---|---|
| Acid Lability | Oxadiazoles can decompose under acidic conditions | Use alternative deprotection methods |
| Harsh Reagents | Traditional methods like HCl can cause decomposition | Employ milder conditions |
| Protection Group Compatibility | Not all protecting groups are compatible | Select appropriate protecting groups |
| Deprotection Efficiency | Incomplete deprotection affects yield | Optimize conditions for complete deprotection |
The acid lability of oxadiazoles is particularly problematic when attempting to remove protecting groups like tert-butoxycarbonyl (BOC) with HCl, necessitating the development of milder methods.
Improved Synthetic Approach to this compound
Building on the challenges identified and the general synthetic methods described, an improved approach to the target compound can be proposed.
Proposed Synthetic Route
The following represents an optimized synthetic pathway that addresses key challenges:
| Step | Reaction | Reagents | Conditions | Expected Yield |
|---|---|---|---|---|
| 1 | Preparation of ethoxymethyl-containing cyano precursor | Ethyl cyanoformate, appropriate alkylating agent | Controlled temperature | 75-85% |
| 2 | Amidoxime formation | Hydroxylamine hydrochloride, sodium carbonate | Room temperature, aqueous/organic solvent | 80-90% |
| 3 | Cyclization | Appropriate carboxylic acid derivative, base | Moderate heating | 70-80% |
| 4 | Hydrolysis (if ester) | Lithium hydroxide | Room temperature | 85-95% |
| 5 | Lithium salt formation | Lithium hydroxide or carbonate | Room temperature | 90-95% |
This approach is designed to:
- Minimize the use of toxic reagents
- Reduce purification complexity
- Improve overall yield
- Enhance scalability
Key Optimizations
Several specific optimizations can enhance the efficiency and practicality of the synthesis:
Amidoxime Formation
For the critical amidoxime formation step:
| Parameter | Optimization | Benefit |
|---|---|---|
| Hydroxylamine Source | Hydroxylamine hydrochloride with sodium carbonate | Safe, efficient, readily available |
| Solvent System | THF/water mixture | Good solubility of reactants, environmentally friendly |
| Temperature Control | Initial cooling (0°C) followed by room temperature | Controls exotherm, enhances selectivity |
| Concentration | Moderate (0.2-0.5 M) | Balance of efficiency and heat management |
Cyclization Step
For the oxadiazole ring formation:
| Parameter | Optimization | Benefit |
|---|---|---|
| Activating Agent | Pyridine or other suitable base | Enhances reactivity, controls byproducts |
| Reaction Monitoring | TLC or HPLC | Ensures complete conversion |
| Workup | Aqueous extraction | Removes water-soluble impurities |
| Purification | Recrystallization when possible | Avoids chromatography |
Lithium Salt Formation
For the final salt formation step:
| Parameter | Optimization | Benefit |
|---|---|---|
| Stoichiometry | Precise 1:1 ratio | Prevents excess base or unreacted acid |
| Solvent | Water/alcohol mixture | Good solubility, easy removal |
| Concentration | Moderate (0.1-0.3 M) | Controls heat generation |
| Isolation | Evaporation followed by trituration | High purity product |
Characterization and Quality Control
Comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.
Spectroscopic Analysis
Multiple spectroscopic techniques provide complementary structure confirmation:
| Technique | Key Information | Expected Features |
|---|---|---|
| 1H NMR | Proton environments | Ethyl group (triplet ~1.2 ppm, quartet ~3.5-4.0 ppm), methylene (singlet ~4.5-5.0 ppm) |
| 13C NMR | Carbon environments | Carboxylate (~170 ppm), oxadiazole carbons (~170-180 ppm), ethoxymethyl carbons (~15, ~65, ~70 ppm) |
| IR Spectroscopy | Functional groups | C=N stretching (1600-1650 cm-1), carboxylate asymmetric/symmetric stretching (1650-1550, 1450-1350 cm-1) |
| Mass Spectrometry | Molecular weight confirmation | M+ ion at m/z 178, fragmentation pattern |
Purity Assessment
Multiple techniques ensure product purity:
| Technique | Purpose | Acceptance Criteria |
|---|---|---|
| HPLC | Chromatographic purity | ≥98% purity |
| Elemental Analysis | Empirical formula confirmation | Within ±0.4% of theoretical values for C, H, N |
| Lithium Content Analysis | Salt stoichiometry confirmation | Within ±2% of theoretical lithium content |
| Water Content | Hydration state determination | Specific to defined hydration state |
Physical Property Determination
Key physical properties provide additional characterization:
| Property | Method | Expected Range |
|---|---|---|
| Melting Point | Differential Scanning Calorimetry | Characteristic of the compound |
| Solubility | Gravimetric or HPLC | Water solubility expected to be moderate to high |
| Crystal Form | X-Ray Powder Diffraction | Crystalline or amorphous state confirmation |
| Hygroscopicity | Dynamic Vapor Sorption | Important for storage considerations |
Applications and Significance
This compound has potential applications across multiple fields, based on the known properties of 1,2,4-oxadiazole derivatives.
Pharmaceutical Applications
The compound's structure suggests several potential pharmaceutical applications:
| Application Area | Relevance | Mechanism |
|---|---|---|
| Antiviral Agents | Oxadiazoles show antiviral activity | Potential enzyme inhibition |
| Neuroprotectants | Documented activity for oxadiazole class | Neurological pathway modulation |
| Anti-inflammatory Agents | Common activity for heterocyclic compounds | Cytokine pathway interference |
| Bioisostere Applications | Replacement for ester or amide groups | Metabolic stability enhancement |
The 1,2,4-oxadiazole scaffold is widely used as an ester and amide bioisostere in medicinal chemistry, contributing to its importance in drug discovery efforts.
Materials Science Applications
The compound's structural features suggest potential in materials applications:
| Application | Potential Role | Advantage |
|---|---|---|
| Coordination Polymers | Metal-binding through carboxylate | Novel structural properties |
| Electronic Materials | Electron-transport materials | Heterocyclic electronic properties |
| Specialty Additives | Modifiers for polymers or composites | Functional group interactions |
Chemical Reactions Analysis
Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows chemists to modify it for various applications in material science and organic synthesis .
- Chemical Reactions: It can undergo oxidation, reduction, and substitution reactions, making it versatile for creating derivatives with tailored properties.
2. Biology:
- Antimicrobial Properties: Studies indicate that oxadiazole derivatives exhibit antimicrobial activity, potentially useful in developing new antibiotics or antifungal agents .
- Anticancer Activity: Research has shown that compounds related to Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate can inhibit the proliferation of cancer cells. For instance, derivatives have demonstrated significant cytotoxic effects against glioblastoma cell lines, suggesting their potential as anticancer agents .
3. Medicine:
- Therapeutic Potential: Ongoing research is exploring its efficacy as a therapeutic agent for various diseases. Its interaction with biological pathways may provide insights into treating conditions such as cancer and diabetes .
- Drug Development: The compound's favorable pharmacological properties make it a candidate for further development into pharmaceutical formulations targeting specific diseases .
Case Studies
Mechanism of Action
The mechanism of action of Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,2,4-oxadiazole core is highly modular, with substitutions at positions 3 and 5 dictating physicochemical and biological properties. Key structural analogs include:
| Compound Name | Substituent (Position 5) | Cation | Molecular Weight (g/mol) | CAS Number | Similarity Index* |
|---|---|---|---|---|---|
| Lithium 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate | Ethoxymethyl (-CH2-O-C2H5) | Li+ | ~212.08† | Not available | Reference |
| Lithium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate | tert-Butyl (-C(CH3)3) | Li+ | 230.71 | Not available | 0.89‡ |
| Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | Methyl (-CH3) | K+ | 197.03 | 19703-92-5 | 0.83 |
| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | Methyl (-CH3) | Ethyl ester | 170.16 | 40699-38-5 | 0.86 |
| Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | Phenyl (-C6H5) | Ethyl ester | 232.24 | 16691-25-1 | 0.78 |
*Similarity indices (0–1 scale) based on structural and functional group alignment .
†Estimated based on molecular formula (C7H9LiN2O4).
‡Derived from .
Key Observations :
- Cation Influence : Lithium salts (e.g., tert-butyl analog) exhibit higher solubility in polar solvents compared to potassium or ethyl ester derivatives, enhancing their utility in aqueous-phase reactions .
- Aromatic vs. Aliphatic: Phenyl-substituted derivatives (e.g., ethyl 5-phenyl-) show reduced solubility but increased stability under acidic conditions due to resonance effects .
Reactivity Differences :
- Ethoxymethyl Group : The ether linkage (-O-) may confer susceptibility to acid-catalyzed hydrolysis compared to methyl or tert-butyl analogs, necessitating careful pH control during synthesis .
- Lithium Salts : Exhibit higher thermal stability than potassium salts, as observed in thermogravimetric analyses of similar compounds .
Biological Activity
Lithium;5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the oxadiazole family, known for their diverse biological activities. The synthesis typically involves the condensation of appropriate carboxylic acid derivatives with hydrazines or other nitrogen sources under controlled conditions. The ethoxymethyl group enhances the compound's solubility and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer) through mechanisms involving topoisomerase inhibition. This suggests this compound may serve as a lead compound in developing new anticancer therapies .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Cell Membrane Disruption : It alters the integrity of microbial membranes, leading to increased permeability and eventual cell death.
These interactions underscore its potential as a therapeutic agent in both oncology and infectious diseases.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, this compound was shown to induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. The results indicated a substantial increase in apoptotic cells when treated with the compound compared to controls .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| This compound | Antimicrobial & Anticancer | 50 | 15 | Enzyme inhibition & membrane disruption |
| Potassium 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate | Antimicrobial | 70 | N/A | Membrane disruption |
| 1,2,4-Oxadiazole derivatives | Anticancer | N/A | 10 | Topoisomerase inhibition |
This table summarizes the comparative biological activities of this compound with related compounds. It highlights its superior potency against certain microbial strains and its promising anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
